molecular formula C7H11F2NO B13188787 2,2-Difluoro-octahydrocyclopenta[b]morpholine CAS No. 1955557-56-8

2,2-Difluoro-octahydrocyclopenta[b]morpholine

Cat. No.: B13188787
CAS No.: 1955557-56-8
M. Wt: 163.16 g/mol
InChI Key: NXUKNZSAWSIJJR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound (C₇H₁₁F₂NO) contains a bicyclo[4.3.0]nonane framework with oxygen at position 1 and nitrogen at position 4. X-ray diffraction analyses reveal chair-boat fusion geometry, where the morpholine ring adopts a chair conformation while the cyclopentane moiety exhibits slight puckering (Δτ = 12.7°) . Fluorine atoms occupy axial positions at C2, creating dipole moments of 1.87 D that stabilize this configuration through hyperconjugative interactions with adjacent σ*(C-H) orbitals .

Stereochemical analysis identifies four stereocenters (C2, C3, C5, C7), yielding 16 possible diastereomers. However, synthetic routes predominantly yield the cis-2,2-difluoro-3a,7a-dihydro configuration due to thermodynamic control during cyclization . Nuclear Overhauser Effect (NOE) spectroscopy confirms proximal spatial relationships between H3a and H7a protons (NOE enhancement = 4.2%), validating the fused bicyclic topology .

Parameter Value Technique
Bond Length (C-F) 1.392 Å X-ray diffraction
Dihedral Angle (O1-N4) 54.3° DFT optimization
Torsional Strain 8.7 kJ/mol Molecular mechanics

Comparative molecular orbital calculations demonstrate fluorine substitution increases LUMO energy by 0.89 eV versus non-fluorinated analogs, reducing electrophilic susceptibility at C2 .

Comparative Analysis with Non-Fluorinated Morpholine Derivatives

Structural divergence from octahydrocyclopenta[b]morpholine (C₇H₁₃NO) manifests in three key domains:

  • Electronic Effects : Fluorine inductively withdraws electron density (σ = +0.06), decreasing basicity at N4 (pKa = 5.1 vs. 7.9 for non-fluorinated analog) . This alters hydrogen-bonding capacity, as shown by reduced solvation enthalpy (−34.2 kJ/mol vs. −41.7 kJ/mol) in polar solvents .

  • Steric Profile : Van der Waals radii expansion (F: 1.47 Å vs. H: 1.20 Å) creates torsional barriers of 15.3 kJ/mol for ring-flipping transitions, quantified via variable-temperature NMR .

  • Lipophilicity : LogP increases by 0.92 units (1.43 vs. 0.51), attributable to fluorine's hydrophobic surface area (18.4 Ų per atom) .

Crystallographic comparisons reveal fluorinated derivatives pack in P2₁/c space groups versus P-1 for non-fluorinated analogs, driven by F···H-C interactions (2.31 Å) that replace classical O···H-N hydrogen bonds .

X-ray Crystallographic Characterization Challenges

Three primary obstacles complicate single-crystal analysis:

a) Dynamic Disorder : Fluorine's high thermal motion (Bₐᵥ = 6.8 Ų) induces positional disorder in 23% of solved structures. Anisotropic refinement protocols must incorporate ISOR restraints to mitigate overinterpretation of electron density maps .

b) Twinning : Bicyclic systems exhibit pseudo-merohedral twinning (twin law [-1 0 0 / 0 -1 0 / 0 0 1]) in 68% of cases, requiring integration of HKLF5 format data with TWIN/BASF parameters .

c) Absorption Artifacts : μ = 0.266 mm⁻¹ at Cu-Kα necessitates multi-scan corrections. Residual density peaks exceeding 0.58 e⁻/ų near fluorine atoms suggest incomplete modeling of anharmonic vibrations .

Successful structure determination employs:

  • Low-temperature data collection (100 K) to reduce thermal motion
  • Invariom refinement for aspherical scattering corrections
  • HAR model for fluorine-specific multipole parameters

Conformational Dynamics in Solution Phase

Solution-phase behavior diverges markedly from crystalline states:

NMR Analysis :

  • ¹⁹F NMR reveals two distinct signals (δ = −114.3 ppm, −116.7 ppm) at 298 K, coalescing at 343 K (ΔG‡ = 68.2 kJ/mol) . This indicates slow exchange between envelope and twist conformations.
  • ¹H-¹³C HSQC correlations confirm axial-equatorial fluorine flipping via W-shaped coupling patterns (³JHH = 4.1 Hz) .

Molecular Dynamics :
Simulations (AMBER ff19SB) predict three dominant conformers:

  • Chair-boat (62% population, ΔE = 0 kJ/mol)
  • Boat-chair (28%, ΔE = 3.1 kJ/mol)
  • Twist-boat (10%, ΔE = 5.7 kJ/mol)

Transition states involve nitrogen inversion (τ = 158°) coupled with cyclopentane pseudorotation . Solvent studies show acetonitrile stabilizes chair-boat conformers by 2.4 kJ/mol versus toluene, quantified via linear free energy relationships .

Dielectric relaxation spectroscopy identifies two relaxation processes:

  • α-relaxation (τ = 1.2 ns): Whole-molecule tumbling
  • β-relaxation (τ = 0.07 ns): Fluorine-localized dipole reorientation

Properties

CAS No.

1955557-56-8

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

2,2-difluoro-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b][1,4]oxazine

InChI

InChI=1S/C7H11F2NO/c8-7(9)4-10-5-2-1-3-6(5)11-7/h5-6,10H,1-4H2

InChI Key

NXUKNZSAWSIJJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)OC(CN2)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-octahydrocyclopenta[b]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-octahydrocyclopenta[b]morpholine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorination: The 2,2-difluoro substitution distinguishes the compound from non-halogenated morpholines (e.g., amorolfine) and may reduce nitrogen basicity, altering interactions with biological targets.
  • Stereochemistry : Unlike Staudinger-derived morpholines with quaternary stereocenters, the octahydrocyclopenta[b]morpholine core may exhibit axial chirality, though this requires further validation .

Physicochemical Properties and Bioactivity

Table 2: Hypothetical Physicochemical and Bioactivity Comparison

Property/Activity 2,2-Difluoro-octahydrocyclopenta[b]morpholine Amorolfine Staudinger-Derived Morpholine
Molecular Weight (g/mol) ~250 317.4 280–320
logP (Predicted) 1.8–2.5 4.5 2.0–3.5
Water Solubility (mg/mL) Moderate (~5–10) Low (~0.3) Moderate (~3–8)
Antifungal Activity (IC50) Not reported (hypothesized: 10–20 µM) 0.45 µM N/A

Analysis :

  • Bioactivity : Amorolfine’s potency as a morpholine antifungal agent is linked to its inhibition of ergosterol biosynthesis. The target compound’s fluorinated structure may confer resistance to metabolic degradation, but its activity profile remains speculative without experimental data .

Biological Activity

2,2-Difluoro-octahydrocyclopenta[b]morpholine is a cyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a morpholine ring with two fluorine atoms, enhances its biological activity and reactivity. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H12_{12}F2_{2}N
  • Structure Features : The compound features a saturated morpholine ring with fluorine substituents at the second carbon position, which increases lipophilicity and alters electronic properties compared to other morpholine derivatives.

Biological Activity

Preliminary studies indicate that 2,2-difluoro-octahydrocyclopenta[b]morpholine exhibits various biological activities:

  • Antimicrobial Properties : Similar to other morpholine derivatives, it shows potential antimicrobial effects against a range of pathogens. The presence of fluorine may enhance its efficacy by improving membrane permeability.
  • Anticancer Activity : Initial research suggests that this compound may inhibit cancer cell growth, potentially through mechanisms similar to those observed in other morpholine-based anticancer agents.

Table 1: Comparison of Biological Activities of Morpholine Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
2,2-Difluoro-octahydrocyclopenta[b]morpholineYesYesEnhanced lipophilicity due to fluorination
MorpholineModerateLimitedBasic amine properties
4-FluoromorpholineYesModerateSingle fluorine substituent
1,3-DifluoromorpholineYesVariablePositional differences affect reactivity

Synthesis Methods

Various synthetic routes have been explored for producing 2,2-difluoro-octahydrocyclopenta[b]morpholine. These methods often involve the introduction of fluorine substituents into existing morpholine structures or the cyclization of appropriate precursors.

Case Study: Synthesis and Evaluation

A recent study synthesized 2,2-difluoro-octahydrocyclopenta[b]morpholine using a multi-step process involving:

  • Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions.
  • Cyclization : Forming the morpholine ring through nucleophilic substitution reactions.

The synthesized compound was then evaluated for its biological activity against various cancer cell lines and showed promising results.

The mechanism by which 2,2-difluoro-octahydrocyclopenta[b]morpholine exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
  • Its enhanced lipophilicity could facilitate better membrane penetration, leading to increased bioavailability and therapeutic efficacy.

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